molecular formula C16H22F2N4O B7021629 N-(3,3-difluorocyclohexyl)-1-pyrazin-2-ylpiperidine-4-carboxamide

N-(3,3-difluorocyclohexyl)-1-pyrazin-2-ylpiperidine-4-carboxamide

Cat. No.: B7021629
M. Wt: 324.37 g/mol
InChI Key: WYIDUDUQDRIGHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-difluorocyclohexyl)-1-pyrazin-2-ylpiperidine-4-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluorocyclohexyl group, a pyrazinyl group, and a piperidine carboxamide moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-(3,3-difluorocyclohexyl)-1-pyrazin-2-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N4O/c17-16(18)5-1-2-13(10-16)21-15(23)12-3-8-22(9-4-12)14-11-19-6-7-20-14/h6-7,11-13H,1-5,8-10H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIDUDUQDRIGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(F)F)NC(=O)C2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-difluorocyclohexyl)-1-pyrazin-2-ylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the difluorocyclohexyl intermediate. This intermediate can be synthesized through the difluoromethylation of cyclohexane derivatives using reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The pyrazinyl group is introduced via nucleophilic substitution reactions, and the final piperidine carboxamide moiety is formed through amide coupling reactions using standard peptide synthesis techniques .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yielding reactions, minimizing the number of steps, and employing robust purification techniques to ensure the purity of the final product. Continuous flow chemistry and automated synthesis platforms can also be utilized to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-difluorocyclohexyl)-1-pyrazin-2-ylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(3,3-difluorocyclohexyl)-1-pyrazin-2-ylpiperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,3-difluorocyclohexyl)-1-pyrazin-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to its target, modulating its activity and triggering downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,3-difluorocyclohexyl)-1-pyrazin-2-ylpiperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its difluorocyclohexyl group provides enhanced stability and lipophilicity, while the pyrazinyl and piperidine moieties offer versatile sites for further chemical modifications .

This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications, highlighting its potential for future research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.